molecular formula C11H12O3 B8814216 Methyl 2,3-Dihydrobenzofuran-3-acetate

Methyl 2,3-Dihydrobenzofuran-3-acetate

Cat. No. B8814216
M. Wt: 192.21 g/mol
InChI Key: WNGCZYQQAUAZIQ-UHFFFAOYSA-N
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Patent
US06599918B2

Procedure details

To a solution of methyl [2,3-Dihydro-Benzofuran-3-yl]-acetate (reference example 10b, 6.18 g, 32 mmol) in THF (40 mL), methanol (40 mL) is added a solution of NaOH (40 mL, 1 M). The resulting solution is stirred for 2 hr then acidified with HCl (25 mL, 2M), diluted with ether, washed with brine, dried over MgSO4 and concentrated. The residue crystallized on standing to give the title compound (5.62 g) as a colorless solid. 1H NMR (CDCl3) d 2.69 (dd, J=16, 9 Hz, 1H), 2.89 (dd, J=16, 6 Hz, 1H), 3.88 (m, 1H), 4.30 (dd, J=8, 6 Hz, 1H), 4.77 (t, J=8 Hz, 1H), 6.86 (m, 2H), 7.18 (m, 2H). The racemic acid, prepared above, can be resolved into individual enantiomers by recrystallization of the salt of racemic 3-(carboxy-methyl)-2,3-dihydro-benzofuran (1 eq) with enantiomerically pure a-methylbenzyl amine (0.5 eq) from isopropanol. The free acid is generated from the salt by dissolving the salt in excess aq. HCl (1 M) and extracting the acid into ether. The ether extract is dried over MgSO4 and concentrated to give the enantiomerically pure title compound ad (CH2Cl2, C=10 mg/mL)=−8.4 (using D-(+) a-methyl benzyl amine.
Quantity
6.18 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[CH:3]([CH2:10][C:11]([O:13]C)=[O:12])[CH2:2]1.[OH-].[Na+].Cl>C1COCC1.CO.CCOCC>[C:11]([CH2:10][CH:3]1[C:4]2[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=2[O:1][CH2:2]1)([OH:13])=[O:12] |f:1.2|

Inputs

Step One
Name
Quantity
6.18 g
Type
reactant
Smiles
O1CC(C2=C1C=CC=C2)CC(=O)OC
Name
Quantity
40 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
40 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
The resulting solution is stirred for 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue crystallized

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(=O)(O)CC1COC2=C1C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 5.62 g
YIELD: CALCULATEDPERCENTYIELD 98.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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